![molecular formula C11H14Cl3NO2 B13450574 (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one](/img/structure/B13450574.png)
(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one is a complex organic compound with a unique structure that includes a trichloromethyl group and an oxazoloindole framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazoloindole core and the introduction of the trichloromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl group or other functional groups within the molecule.
Substitution: The trichloromethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-cancer or anti-inflammatory effects.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the oxazoloindole core may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one include other oxazoloindole derivatives and compounds with trichloromethyl groups. Examples include:
- (3S,4aS,8aS,9aR)-3-(Bromomethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one
- (3S,4aS,8aS,9aR)-3-(Chloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound could reveal new insights and applications in various fields.
Eigenschaften
Molekularformel |
C11H14Cl3NO2 |
|---|---|
Molekulargewicht |
298.6 g/mol |
IUPAC-Name |
(1S,3aR,4aS,8aS)-1-(trichloromethyl)-3a,4,4a,5,6,7,8,8a-octahydro-1H-[1,3]oxazolo[3,4-a]indol-3-one |
InChI |
InChI=1S/C11H14Cl3NO2/c12-11(13,14)10-15-7-4-2-1-3-6(7)5-8(15)9(16)17-10/h6-8,10H,1-5H2/t6-,7-,8+,10-/m0/s1 |
InChI-Schlüssel |
SQHZEEQEGONACN-OORONAJNSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H]3N2[C@@H](OC3=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
C1CCC2C(C1)CC3N2C(OC3=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


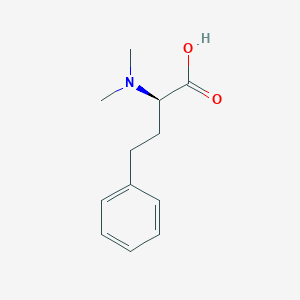
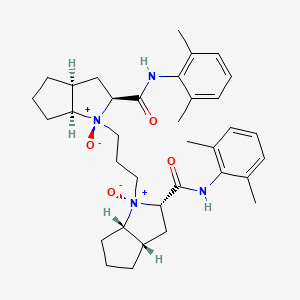
amine hydrochloride](/img/structure/B13450509.png)


![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
![N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
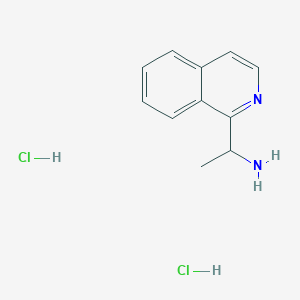
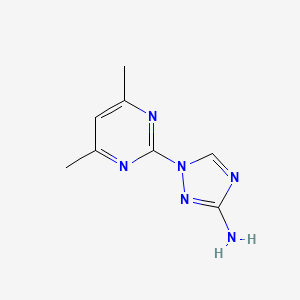
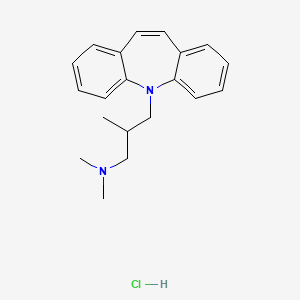
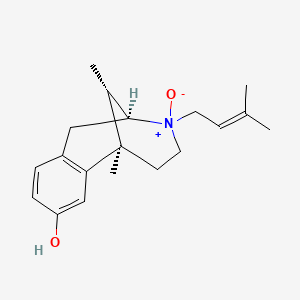
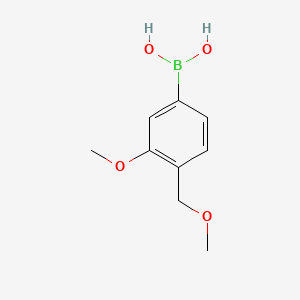

![4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)
